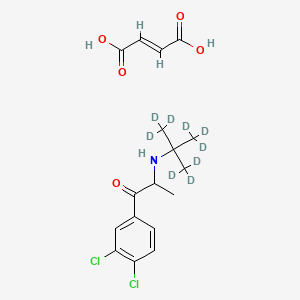

4-Chloro Bupropion-d9 Fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro Bupropion-d9 Fumarate is a deuterated analogue of 4-Chloro Bupropion, which is itself a derivative of Bupropion. Bupropion is a well-known aminoketone antidepressant used primarily for the treatment of depression and as an aid in smoking cessation. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro Bupropion-d9 Fumarate typically involves the following steps:

Starting Material: The synthesis begins with 4-Chloro Bupropion.

Formation of Fumarate Salt: The final step involves the formation of the fumarate salt by reacting the deuterated 4-Chloro Bupropion with fumaric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to produce the deuterated compound.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro Bupropion-d9 Fumarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Chloro Bupropion-d9 Fumarate has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Bupropion and its metabolites.

Biology: Employed in studies involving neurotransmitter systems, particularly dopamine and norepinephrine pathways.

Medicine: Investigated for its potential therapeutic effects in treating depression, smoking cessation, and other neurological disorders.

Mecanismo De Acción

The mechanism of action of 4-Chloro Bupropion-d9 Fumarate is similar to that of Bupropion. It acts as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This prolonged presence of norepinephrine and dopamine enhances their effects on the neuronal synapse, leading to improved mood and reduced cravings for nicotine. Additionally, it acts as an antagonist at nicotinic acetylcholine receptors, which contributes to its efficacy in smoking cessation .

Comparación Con Compuestos Similares

Similar Compounds

Bupropion: The parent compound, used widely as an antidepressant and smoking cessation aid.

5-Chloro Bupropion-d9 Fumarate: Another deuterated analogue with similar applications.

4-Chloro Bupropion Fumarate: The non-deuterated form of the compound.

Uniqueness

4-Chloro Bupropion-d9 Fumarate is unique due to its stable isotope labeling, which allows for more precise tracking and analysis in scientific studies. This makes it particularly valuable in research settings where accurate quantification and identification are crucial .

Actividad Biológica

4-Chloro Bupropion-d9 Fumarate is a deuterated derivative of bupropion, a well-known antidepressant and smoking cessation aid. This compound is particularly significant in pharmacological research due to its potential effects on neurotransmitter systems, particularly dopamine and norepinephrine. The deuteration (replacement of hydrogen with deuterium) may influence its metabolic stability and biological activity.

- Molecular Formula : C17H12D9Cl2NO5

- Molecular Weight : 399.31 g/mol

- CAS Number : 1346606-37-8

This compound primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). This mechanism enhances the levels of norepinephrine and dopamine in the synaptic cleft, contributing to its antidepressant effects. The compound is also thought to modulate nicotinic acetylcholine receptors, which may be relevant in smoking cessation therapies.

Pharmacodynamics

The pharmacological profile of this compound indicates significant interactions with various neurotransmitter systems:

- Dopamine Receptors : The compound exhibits affinity for dopamine D2 receptors, which are implicated in mood regulation and reward pathways.

- Norepinephrine Transporters : It inhibits the uptake of norepinephrine, leading to increased availability in the synaptic cleft.

- Serotonin Receptors : Limited evidence suggests potential interactions with serotonin receptors, although this is not the primary action mechanism.

Efficacy Studies

A review of literature indicates varying efficacy in animal models and clinical studies:

- Animal Studies : Research has shown that bupropion derivatives can significantly reduce depressive-like behaviors in rodent models. For instance, administration of 4-Chloro Bupropion-d9 resulted in increased locomotion and reduced immobility in forced swim tests, suggesting antidepressant-like effects.

- Clinical Observations : Case studies involving patients treated with bupropion have noted improvements in mood and reductions in anxiety symptoms. However, specific data on 4-Chloro Bupropion-d9 is limited and warrants further investigation.

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the therapeutic potential of bupropion derivatives:

- Case Study 1 : A patient with major depressive disorder showed significant improvement after switching to bupropion from a selective serotonin reuptake inhibitor (SSRI), suggesting that the dopaminergic activity may provide benefits where SSRIs fail.

- Case Study 2 : In a cohort study involving smokers attempting cessation, patients reported lower withdrawal symptoms when using bupropion compared to placebo, indicating the efficacy of dopaminergic modulation during nicotine withdrawal.

Propiedades

IUPAC Name |

(E)-but-2-enedioic acid;1-(3,4-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-6-10(14)11(15)7-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i2D3,3D3,4D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZCRYZSIOLYOO-SJRNJJABSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=C(C=C1)Cl)Cl.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.